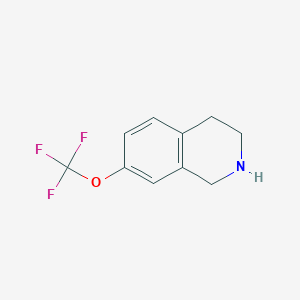

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline" is a derivative of tetrahydroisoquinoline, which is a structural motif commonly found in a variety of natural products and pharmaceuticals. The trifluoromethoxy group at the 7-position is of particular interest due to its potential to enhance the biological activity and physicochemical properties of the molecule .

Synthesis Analysis

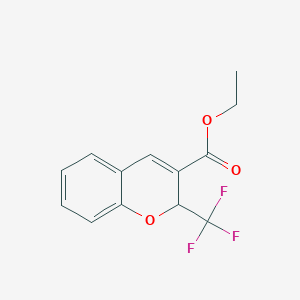

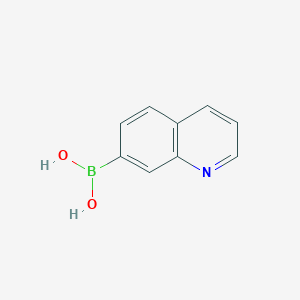

The synthesis of trifluoromethyl-containing tetrahydroisoquinolines has been explored in various studies. A one-pot synthesis approach has been developed to create 2,6-disubstituted 5,6,7,8-tetrahydroquinolines, which are closely related to the target compound. This method involves a three-step process that optimizes the preparation of these compounds, and it has been shown to be effective in producing novel derivatives with a tertiary substituent . Additionally, enantiomerically pure 1-trifluoromethyl-tetrahydroisoquinoline alkaloids have been synthesized using a stereoselective intramolecular Pictet-Spengler reaction, demonstrating the feasibility of introducing the trifluoromethyl group into the tetrahydroisoquinoline scaffold .

Molecular Structure Analysis

The molecular structure of related trifluoromethyl-containing quinoline derivatives has been studied, although not specifically for the 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline. For instance, the reaction of tetrafluoro(phenyl)phosphorane with a quinoline derivative has been shown to yield a complex with an N→P coordinate bond, providing insights into the potential reactivity and bonding patterns of quinoline structures with electron-withdrawing groups such as trifluoromethyl .

Chemical Reactions Analysis

The presence of the trifluoromethyl group in quinoline derivatives has been associated with various chemical reactions. For example, novel quinoline derivatives with nitric oxide releasing properties have been synthesized, indicating that the trifluoromethyl group can coexist with functionalities that release biologically active molecules . This suggests that the 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline could potentially be modified to incorporate additional reactive groups for targeted chemical reactions.

Physical and Chemical Properties Analysis

The introduction of a trifluoromethyl group into quinoline derivatives has been shown to confer good physicochemical properties, such as stability to light and good solubility in aqueous solutions . These properties are crucial for the development of pharmaceutical agents, as they can affect the drug's bioavailability and stability. The trifluoromethyl group is also known for its ability to enhance the lipophilicity and metabolic stability of compounds, which could be beneficial for the pharmacokinetic profile of 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline.

Aplicaciones Científicas De Investigación

-

Scientific Field: Organic Chemistry

- The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . It’s finding increased utility as a substituent in bioactives .

- The synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . Several innovative reagents were developed to facilitate the trifluoromethoxylation reaction .

-

Scientific Field: Life Science-Oriented Research

-

Scientific Field: Pharmaceutical Research

-

Scientific Field: Synthetic Chemistry

- Trifluoromethoxylation is a process that has been used to create a new class of synthetic building blocks . This process involves the regioselective trifluoromethoxylation of a wide range of functionalized pyridines and pyrimidines under mild reaction conditions . The trifluoromethoxylated products are useful scaffolds that can be further elaborated by amidation and palladium-catalysed cross coupling reactions .

-

Scientific Field: Agrochemical Research

-

Scientific Field: Organic Chemistry

-

Scientific Field: Synthetic Chemistry

Safety And Hazards

Direcciones Futuras

The development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many fluorine chemical workers . This suggests that there is ongoing research in this field, and we can expect more advancements and applications of trifluoromethoxy compounds in the future .

Propiedades

IUPAC Name |

7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)15-9-2-1-7-3-4-14-6-8(7)5-9/h1-2,5,14H,3-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMOCMPUZNOIHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622679 |

Source

|

| Record name | 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

199678-30-3 |

Source

|

| Record name | 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid](/img/structure/B1321477.png)

![7-Fluorobenzo[b]thiophene](/img/structure/B1321478.png)

![tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B1321480.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)

![Benzo[d][1,2,3]thiadiazol-5-ylmethanol](/img/structure/B1321484.png)

![6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1321485.png)

![4-Nitro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1321493.png)